![molecular formula C12H12Cl3NO2 B14224673 2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide CAS No. 500593-84-0](/img/structure/B14224673.png)
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide is a chemical compound with a complex structure that includes trichloroacetamide and a phenyl group substituted with a 2-methylpropanoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide typically involves the reaction of trichloroacetamide with a suitable phenyl derivative. One common method involves the acylation of trichloroacetamide with 2-(2-methylpropanoyl)phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroacetamide group to simpler amides or amines.
Substitution: The trichloroacetamide group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form strong hydrogen bonds or interact with active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroacetamide: A simpler compound with similar trichloroacetamide functionality but lacking the phenyl and 2-methylpropanoyl groups.
2,2,2-Trichloro-N-(2-methylprop-2-enyl)acetamide: Another derivative with a different substitution pattern on the phenyl ring.
Uniqueness
2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both trichloroacetamide and 2-methylpropanoyl groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
500593-84-0 |
|---|---|
Molekularformel |
C12H12Cl3NO2 |
Molekulargewicht |
308.6 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H12Cl3NO2/c1-7(2)10(17)8-5-3-4-6-9(8)16-11(18)12(13,14)15/h3-7H,1-2H3,(H,16,18) |
InChI-Schlüssel |
OKJWOZDHNIJRPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
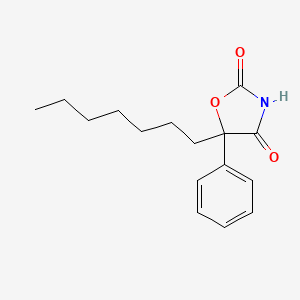
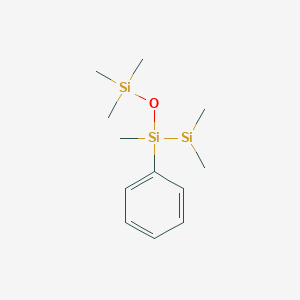

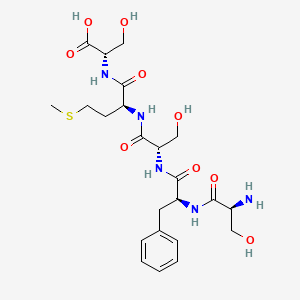
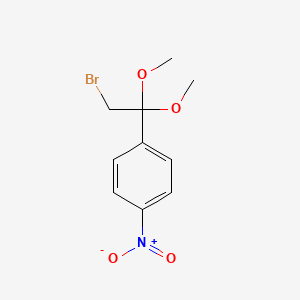
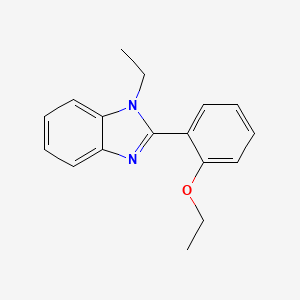
![1-Fluoro-2-[(methylselanyl)methyl]benzene](/img/structure/B14224655.png)
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
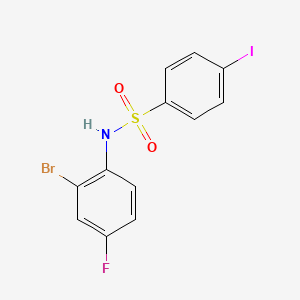
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
